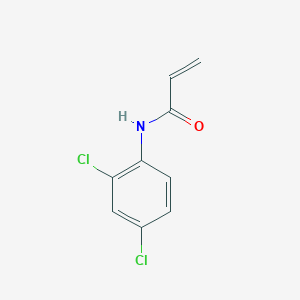
N-(2,4-dichlorophenyl)prop-2-enamide
Übersicht
Beschreibung
“N-(2,4-dichlorophenyl)prop-2-enamide” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000001454893 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described . For example, “N-(4-chlorophenyl)prop-2-enamide” has a molecular weight of 181.62, a melting point of 180-185°C, and is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitubercular Properties
- N-(2,4-dichlorophenyl)prop-2-enamide derivatives have demonstrated promising antibacterial efficacy. Studies reveal that these compounds are effective against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). They also show significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Strharsky et al., 2022).
Antiviral Applications
- Derivatives of N-(2,4-dichlorophenyl)prop-2-enamide have been identified as potent inhibitors of Zika virus replication. These compounds interfere with the formation of viral replication compartments in cells, showcasing their potential as antiviral agents (Riva et al., 2021).
Antifungal and Antimicrobial Activities
- Studies indicate that N-(2,4-dichlorophenyl)prop-2-enamide derivatives exhibit notable antifungal and antimicrobial activities. They have shown effectiveness against various fungal and microbial strains, including Mycobacterium tuberculosis H37Ra and Fusarium avenaceum (Pospíšilová et al., 2018).
Photocycloaddition and Cyclisation Reactions
- These compounds are also significant in photochemical reactions like [2+2] and [4+2] cycloadditions, and Type-II cyclisation. Their reactivity under different conditions highlights their potential in various synthetic applications (Kohmoto et al., 2001).
Antipathogenic Activity
- N-(2,4-dichlorophenyl)prop-2-enamide derivatives have shown promising results in antibiofilm properties, indicating their potential as novel antimicrobial agents. Their interaction with bacterial cells in both free and adherent states is of significant interest (Limban et al., 2011).
Antimalarial Potential
- These compounds have also been evaluated for their antimalarial activity. Certain derivatives demonstrate efficacy comparable to clinically used antimalarial drugs, indicating their potential in treating malaria (Kos et al., 2022).
Anti-Helicobacter Pylori Activities
- N-substituted cinnamamide derivatives of N-(2,4-dichlorophenyl)prop-2-enamide have shown activity against Helicobacter pylori, suggesting their use in treating infections caused by this pathogen (Klesiewicz et al., 2018).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRYXQVKKWYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291723 | |
| Record name | N-(2,4-Dichlorophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)prop-2-enamide | |
CAS RN |
17090-12-9 | |
| Record name | N-(2,4-Dichlorophenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17090-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dichlorophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(2Z)-2-[(E)-3-[5-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1-phenylbenzimidazol-5-yl]-1,3-thiazol-4-yl]-1,3-benzothiazole;iodide](/img/structure/B1652965.png)
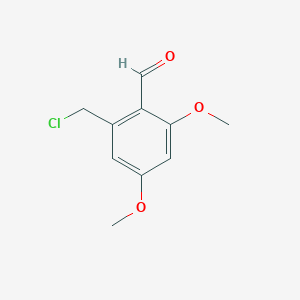
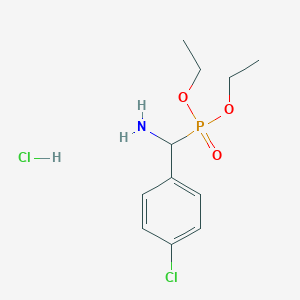

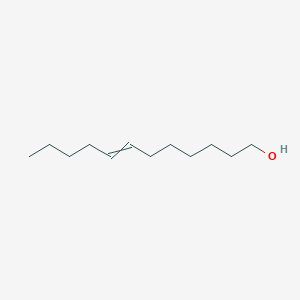
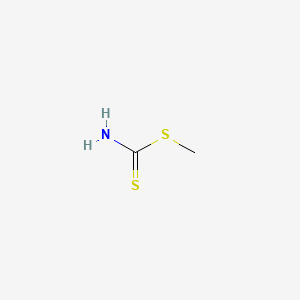
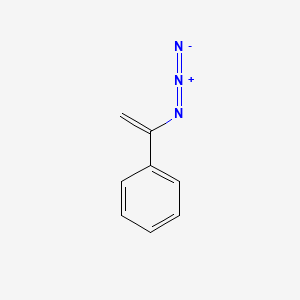

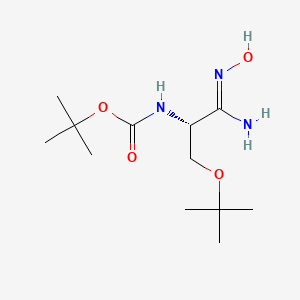


![2-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloroaniline hydrochloride](/img/structure/B1652981.png)
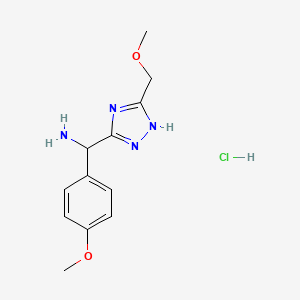
![1-{3-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethanone](/img/structure/B1652983.png)